

# In-depth Technical Guide: 1,4-Dibromoisquinoline (CAS No. 51206-40-7)

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## Compound of Interest

Compound Name: 1,4-Dibromoisquinoline

Cat. No.: B189537

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## Introduction

**1,4-Dibromoisquinoline** is a halogenated heterocyclic aromatic compound with the CAS number 51206-40-7.<sup>[1]</sup> This molecule serves as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of two bromine atoms at positions 1 and 4 of the isoquinoline core provides reactive handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of potentially bioactive compounds and functional materials. The isoquinoline scaffold itself is a key feature in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[2][3][4][5]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **1,4-dibromoisquinoline** is presented in the table below.

Property	Value
CAS Number	51206-40-7
Molecular Formula	C <sub>9</sub> H <sub>5</sub> Br <sub>2</sub> N
Molecular Weight	286.95 g/mol
IUPAC Name	1,4-dibromoisquinoline
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=CN=C2Br)Br</chem>
InChI Key	KXAHDPKQOFASEB-UHFFFAOYSA-N
Appearance	Pale yellow solid (typical)
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and THF.

Data sourced from PubChem CID 640981.[1]

## Synthesis of 1,4-Dibromoisquinoline

While a definitive, detailed, and widely cited protocol for the direct synthesis of **1,4-dibromoisquinoline** is not readily available in the reviewed literature, a plausible synthetic approach can be inferred from established methods for the synthesis of substituted bromoisquinolines. One such method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.

## Experimental Protocol: Synthesis of 4-Bromoisquinolines from 2-Alkynyl Benzyl Azides

This protocol is adapted from a method for the synthesis of 4-bromoisquinolines and can be considered a starting point for the synthesis of the 1,4-dibromo analog, likely by utilizing a starting material that would introduce a bromine at the 1-position.[6]

Materials:

- Appropriate 2-alkynyl benzyl azide precursor

- Palladium(II) bromide ( $\text{PdBr}_2$ )
- Copper(II) bromide ( $\text{CuBr}_2$ )
- Lithium bromide ( $\text{LiBr}$ )
- Acetonitrile ( $\text{MeCN}$ )
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography setup with silica gel
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-alkynyl benzyl azide (1.0 eq) in anhydrous acetonitrile.
- To this solution, add  $\text{PdBr}_2$  (5 mol%),  $\text{CuBr}_2$  (20 mol%), and  $\text{LiBr}$  (2.0 eq).
- Heat the reaction mixture to 80 °C and stir vigorously.
- Monitor the progress of the reaction by TLC until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-bromoisoquinoline derivative.

Note: To achieve **1,4-dibromoisoquinoline**, the starting 2-alkynyl benzyl azide would need to be appropriately substituted to facilitate the introduction of a bromine atom at the 1-position during or after the cyclization.

## Reactivity and Synthetic Applications

The two bromine atoms in **1,4-dibromoisoquinoline** exhibit differential reactivity, allowing for selective functionalization. The C1 and C3 positions of the isoquinoline ring are susceptible to nucleophilic substitution, while the benzene ring undergoes electrophilic substitution at the C5 and C8 positions. The bromine atoms at C1 and C4 are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This general protocol illustrates how **1,4-dibromoisoquinoline** can be used to synthesize 1,4-diarylisquinolines.

Materials:

- **1,4-Dibromoisoquinoline**
- Arylboronic acid (2.2 eq)
- Palladium(0) catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)
- Base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 3.0 eq)
- Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

- TLC apparatus
- Column chromatography setup

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **1,4-dibromoisquinoline** (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (3.0 eq).
- Add the degassed solvent system.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and add water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

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## Experimental Protocol: Sonogashira Cross-Coupling

This general protocol outlines the synthesis of 1,4-dialkynylisoquinolines from **1,4-dibromoisquinoline**.

Materials:

- **1,4-Dibromoisquinoline**
- Terminal alkyne (2.2 eq)

- Palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 3 mol%)
- Copper(I) iodide ( $\text{CuI}$ , 5 mol%)
- Base (e.g., Triethylamine or Diisopropylamine)
- Solvent (e.g., THF or DMF)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer
- TLC apparatus
- Column chromatography setup

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve **1,4-dibromoisoquinoline** (1.0 eq), the palladium catalyst (3 mol%), and  $\text{CuI}$  (5 mol%) in the chosen solvent.
- Add the terminal alkyne (2.2 eq) followed by the amine base.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

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## Role in Drug Development and Biological Activity

The isoquinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2][3][4][5] While specific biological studies on **1,4-dibromoisquinoline** are limited in the public domain, its utility as a synthetic intermediate allows for the creation of libraries of 1,4-disubstituted isoquinolines for biological screening.

For instance, studies on C4-substituted isoquinolines, which can be synthesized from 4-bromoisquinoline, have demonstrated cytotoxic activity against cancer cell lines. This suggests that compounds derived from **1,4-dibromoisquinoline** could be promising candidates for anticancer drug discovery. Furthermore, other research has identified 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as inhibitors of tubulin polymerization, a validated target in cancer therapy.[7][8] This highlights a potential signaling pathway that could be targeted by molecules synthesized from a **1,4-dibromoisquinoline** starting material.

The general biological activities of isoquinoline derivatives are summarized below:

Biological Activity	Therapeutic Area
Anticancer	Oncology
Antimicrobial	Infectious Diseases
Anti-inflammatory	Immunology
Antiviral	Infectious Diseases
Analgesic	Pain Management

This table represents the broad activities of the isoquinoline class of compounds.[2][3][4][5][9]

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## Conclusion

**1,4-Dibromoisquinoline** is a valuable and versatile building block for synthetic and medicinal chemists. Its two reactive bromine atoms provide a platform for the efficient construction of complex molecular architectures through well-established cross-coupling methodologies. While direct biological data on this specific compound is scarce, the known pharmacological importance of the isoquinoline scaffold, particularly when substituted at the 1 and 4 positions, underscores the potential of **1,4-dibromoisquinoline** as a key intermediate in the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of **1,4-dibromoisquinoline** is warranted to fully explore its potential in drug discovery and materials science.

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